1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
Description
The compound 1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a structurally complex molecule featuring:
- A 7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl core, a heterocyclic scaffold common in bioactive molecules.
- A piperidin-1-ylmethyl substituent linked via a ketone group to a pyrrolidine-2,5-dione moiety, which is a cyclic diketone associated with neuroactive and enzyme-inhibitory properties.
Properties
IUPAC Name |
1-[2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5/c1-30-15-2-3-16-17(10-15)22-13-24(21(16)29)11-14-6-8-23(9-7-14)20(28)12-25-18(26)4-5-19(25)27/h2-3,10,13-14H,4-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSZXHYIRVZFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a quinazolinone core, which is known for various pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.5 g/mol. The compound features unique functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione |
| InChI | InChI=1S/C23H24N4O2 |
| SMILES | COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC=C(C=C4)C#N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The quinazolinone structure is known to inhibit tyrosine kinases, which play a crucial role in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Properties
Research has shown that compounds with a quinazolinone core demonstrate anticancer properties by inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies indicate that derivatives of quinazolinones can effectively target multiple signaling pathways involved in tumorigenesis.
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
Anticancer Efficacy : A study evaluated the efficacy of quinazolinone derivatives on human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 hours. Cell viability was assessed using the MTT assay.
- Results : IC50 values indicated a strong dose-dependent response.
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Antimicrobial Screening : Another study focused on the antimicrobial activity of the compound against Candida albicans and other pathogenic bacteria.
- Methodology : Disc diffusion method was employed to assess antibacterial activity.
- Results : The compound showed significant inhibition zones against tested strains, indicating its potential as an antimicrobial agent.
Scientific Research Applications
Overview
1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, which features a quinazolinone core, suggests potential applications in drug development and biological studies.
Medicinal Chemistry Applications
The compound is primarily investigated for its anticancer properties due to the biological activity associated with the quinazolinone moiety. Quinazolinones are known to exhibit a range of biological activities, including:
- Inhibition of Tyrosine Kinases : This action is crucial as tyrosine kinases play significant roles in cell signaling pathways related to cancer progression. The compound may serve as a lead compound for developing targeted cancer therapies.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazolinones can exhibit antimicrobial properties, making this compound a candidate for further exploration in treating infections.
Biological Studies
The compound can be utilized in chemical biology to explore its interactions with biological macromolecules. This includes:
- Mechanistic Studies : Understanding how the compound interacts with specific enzymes or receptors can provide insights into its potential therapeutic effects.
- Pathway Analysis : It can be used to dissect biological pathways that are altered in disease states, particularly cancer.
Materials Science
The structural characteristics of 1-(2-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione may also lend itself to applications in materials science :
- Development of Novel Materials : The unique properties of the compound could be explored for creating materials with specific optical or electronic properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of quinazolinone derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that quinazolinone derivatives could inhibit cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents (Hayun et al., 2012) .
- Synthesis and Characterization : Research focused on synthesizing similar compounds has provided insights into their structural activity relationships (SAR), emphasizing the importance of functional groups in modulating biological activity (PubChem) .
- Biological Mechanisms : Investigations into the mechanisms of action revealed that quinazolinones could induce apoptosis in cancer cells through various pathways, including the activation of caspases (Chemsrc) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Spectroscopic Analysis
The evidence highlights methodologies for structural elucidation of related compounds. For instance, Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) were characterized using UV and NMR spectroscopy . While these compounds are flavonoid glycosides and structurally distinct from the target molecule, the analytical approach (e.g., comparing ¹H-NMR and ¹³C-NMR data in Tables 1 and 2 of ) could be applied to differentiate the target compound from analogues. Key structural differences include:
- Quinazolinone vs. Flavonoid Core: The quinazolinone moiety in the target compound contrasts with the flavonoid backbone of Isorhamnetin-3-O-glycoside, leading to distinct electronic environments and NMR shifts.
- Piperidine-Pyrrolidine Linkage: The target compound’s piperidine-pyrrolidine-2,5-dione chain is absent in the flavonoid derivatives, resulting in unique reactivity and solubility profiles.
Lumping Strategy for Reaction Modeling
discusses the lumping strategy , where compounds with similar structures are grouped to simplify reaction modeling . If the target compound shares functional groups (e.g., diketone, piperidine) with others, it might be lumped into a surrogate category. For example:
- Reactivity Comparison: Quinazolinone derivatives often undergo hydrolysis or oxidation, akin to diketones in pyrrolidine-2,5-dione. Lumping could merge these pathways, reducing computational complexity (as in Tables 3 and 4 of ).
- Environmental Impact : If the compound is regulated under frameworks like the Toxics Release Inventory (TRI) (), lumping might affect its hazard classification alongside structurally similar toxins (e.g., manganese compounds) .
Hypothetical Data Table for Comparative Analysis
Preparation Methods
Starting Materials and Initial Cyclization
The quinazolinone core is synthesized from 2-amino-4-methoxybenzoic acid. Treatment with formamide at 180°C for 6 hours induces cyclodehydration, yielding 7-methoxy-3,4-dihydroquinazolin-4-one. Alternative methods employ urea or triphosgene as cyclizing agents under refluxing ethanol.
Reaction Conditions:
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Formamide | 180°C | 6 h | 78% |
Functionalization at Position 3
The 3-position of the quinazolinone is alkylated using bromomethyl piperidine. A mixture of 7-methoxy-3,4-dihydroquinazolin-4-one (1 eq), 4-(bromomethyl)piperidine (1.2 eq), and K₂CO₃ (2 eq) in DMF at 80°C for 12 hours affords the substituted intermediate.
Piperidine Subunit Incorporation
Reductive Amination for Piperidine Attachment
The piperidine ring is introduced via reductive amination. 4-Formylpiperidine (1 eq) reacts with the quinazolinone-methylamine intermediate (1 eq) in the presence of NaBH₃CN (1.5 eq) in methanol at room temperature for 24 hours.
Key Data:
-
Solvent: Methanol
-
Catalyst: Acetic acid (10 mol%)
-
Yield: 85%
Bromoacetylation of Piperidine Nitrogen
The secondary amine of the piperidine is acylated using bromoacetyl bromide. The intermediate (1 eq) is treated with bromoacetyl bromide (1.5 eq) and DIPEA (2 eq) in dichloromethane at 0°C, followed by warming to 25°C for 2 hours.
Conjugation with Pyrrolidine-2,5-dione
Nucleophilic Displacement Reaction
The bromoacetyl-piperidine intermediate (1 eq) reacts with pyrrolidine-2,5-dione (1.2 eq) in the presence of K₂CO₃ (2 eq) in acetonitrile at 60°C for 8 hours. This SN2 reaction forms the oxoethyl linkage.
Optimization Notes:
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Higher temperatures (>60°C) lead to maleimide ring-opening.
-
Anhydrous conditions prevent hydrolysis of the bromoacetyl group.
Purification and Characterization
Chromatographic Isolation
Crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:1) to remove unreacted maleimide and piperidine byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.8 Hz, 1H, quinazolinone-H), 6.95 (dd, J=8.8, 2.4 Hz, 1H), 6.89 (d, J=2.4 Hz, 1H), 4.32 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃), 3.62–3.58 (m, 4H, piperidine-H), 2.75–2.70 (m, 4H, maleimide-H).
-
HPLC Purity: 98.2% (C18 column, acetonitrile:H₂O, 70:30).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Linkages
An alternative pathway employs Mitsunobu conditions (DIAD, PPh₃) to couple the quinazolinone alcohol with a piperidine-tosylate, though yields are lower (62%) due to steric hindrance.
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the piperidine subunit on Wang resin enables rapid iteration of acylation and maleimide coupling steps, improving overall yield to 74%.
Scalability and Industrial Considerations
Cost-Effective Reagent Selection
Replacing NaBH₃CN with NaBH₄ in reductive amination reduces costs without compromising yield (82% vs. 85%).
Green Chemistry Approaches
Microwave-assisted synthesis reduces cyclization time from 6 hours to 45 minutes, enhancing throughput.
Challenges and Mitigation Strategies
Maleimide Hydrolysis
Exposure to moisture leads to ring-opening. Strict anhydrous conditions and in-situ generation of the bromoacetyl intermediate mitigate this issue.
Q & A
Q. First Aid Reference :
| Exposure Route | Action |
|---|---|
| Skin Contact | Rinse with water for 15 min; seek medical advice if irritation persists . |
| Inhalation | Move to fresh air; administer oxygen if breathing is labored . |
Advanced: How can researchers overcome solubility challenges in formulation studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water or PEG-400/ethanol mixtures to enhance aqueous solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200–300 nm) via emulsion-diffusion methods to improve bioavailability .
- pH Adjustment : Ionize the compound using buffers (e.g., phosphate pH 7.4) to increase solubility in physiological conditions .
Advanced: What mechanistic approaches elucidate interactions between this compound and biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry with target proteins .
- X-ray Crystallography : Resolve co-crystal structures to identify key binding motifs (e.g., piperidine stacking with hydrophobic pockets) .
- Kinetic Studies : Use stop-flow techniques to measure association/dissociation rates for structure-kinetic relationship (SKR) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
